3-氧代-11-甲氧基塔伯索尼碱

描述

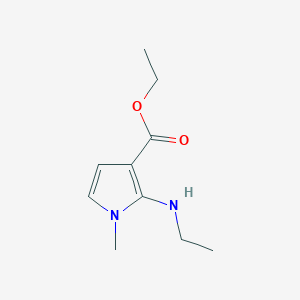

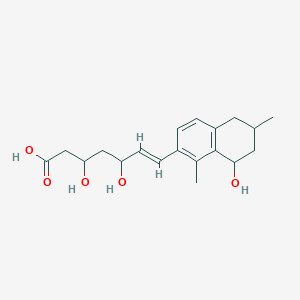

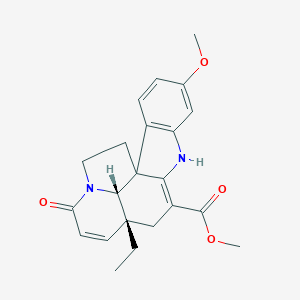

3-Oxo-11-methoxytabersonine is a type of Aspidospermidine-3-carboxylic acid . It is also known as 2,3,6,7-tetradehydro-16-methoxy-8-oxo-, methyl ester, (5α,12R,19α)- (9CI) .

Synthesis Analysis

The precursor-directed biosynthesis of vindoline from tabersonine in yeast-expressing heterologous biosynthetic genes is of particular interest . The metabolic flux was channeled towards the MIA of interest by modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16-O-methyltransferase . Increasing gene copies resulted in an optimized methoxylation of tabersonine and overcame the competition for tabersonine access with the third enzyme of the pathway, tabersonine 3-oxygenase, which exhibits a high substrate promiscuity .Molecular Structure Analysis

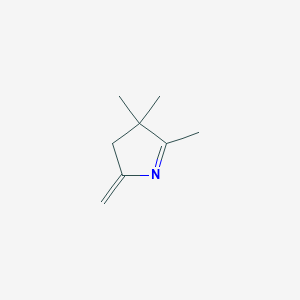

The molecular formula of 3-Oxo-11-methoxytabersonine is C22H24N2O4 . The structures of the new compounds were elucidated by using spectroscopic methods .Chemical Reactions Analysis

The autophagy caused by 11-MT was found to be via activation of the AMP activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) and the c-Jun N-terminal kinase (JNK) signaling pathways in both cells . This work has introduced new reaction patterns, providing two novel formal oxo- and aza-[3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The molar mass of 3-Oxo-11-methoxytabersonine is 380.44 .科学研究应用

细胞毒活性:3-氧代-11-甲氧基塔伯索尼碱,也称为 11-甲氧基塔伯索尼碱,已显示出对各种癌细胞系显着的细胞毒活性。这表明其在癌症化疗中的潜在应用。Li 等人 (2020) 对来自 Melodinus cochinchinensis 的萜类吲哚生物碱进行的研究突出了这一特性 (Li 等,2020).

肺癌中的坏死性凋亡和自噬:Ge 等人 (2020) 的一项研究表明,11-甲氧基塔伯索尼碱诱导坏死性凋亡并促进人肺癌细胞的自噬。这一发现为肺癌治疗的新疗法提供了潜力 (Ge 等,2020).

植物中的生物碱产生:该化合物已从各种植物中分离和鉴定。例如,陈等人 (1986) 从云南夹竹桃的茎和叶中分离并鉴定了生物碱,表明天然来源中存在 3-氧代-11-甲氧基塔伯索尼碱 (陈等人,1986).

在抗癌药物生产中的潜力:Qu 等人 (2015) 对酵母中从塔伯索尼碱到长春花碱的七步途径的研究证明了工业化生产抗癌药物前体的潜力。这个过程涉及 3-氧代-11-甲氧基塔伯索尼碱作为关键中间体 (Qu 等,2015).

作用机制

11-MT killed lung cancer cells via induction of necroptosis in an apoptosis-independent manner . In addition, 11-MT strongly induced autophagy in the two cell lines, which played a protective role against 11-MT-induced necroptosis . The autophagy caused by 11-MT was found to be via activation of the AMP activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) and the c-Jun N-terminal kinase (JNK) signaling pathways in both cells .

未来方向

The review on the genus Melodinus suggests that the structure skeleton, distribution, therapeutic potential and pharmacological activity of indole alkaloids from the Melodinus species, which may promote further development and utilization of Melodinus species . The optimization of tabersonine methoxylation will probably pave the way towards the future development of yeast cell factories to produce vindoline at an industrial scale .

属性

IUPAC Name |

methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYAIAFWAUMLF-LGTSYYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908017 | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-11-methoxytabersonine | |

CAS RN |

102719-84-6 | |

| Record name | 3-Oxo-11-methoxytabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)